molecular formula C11H8BrN3O3 B2837035 4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide CAS No. 696620-24-3

4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide

Cat. No.: B2837035
CAS No.: 696620-24-3
M. Wt: 310.107
InChI Key: YLHDFLHKFXIGIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It consists of one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

Scientific Research Applications

AMPK Activation and Cancer Pathogenesis

One study discusses 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as a commonly used pharmacological modulator of AMPK activity, highlighting its importance in the physiological regulation of metabolism and cancer pathogenesis. Although AICAr is primarily recognized for AMPK activation, the study emphasizes the need for caution due to AMPK-independent effects, suggesting a complex interplay between compound structure and biological activity that could be relevant for similar compounds like 4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide in cancer research and metabolism studies (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Another research review focuses on imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, and their antitumor activities. This review highlights the potential of these structures in the search for new antitumor drugs, suggesting that compounds with similar scaffolds may have valuable biological properties and applications in cancer therapy (Iradyan et al., 2009).

Multidrug-Resistant Tuberculosis Treatment

Research on drug treatments for multidrug-resistant and extensively drug-resistant tuberculosis highlights the combination of drugs to which Mycobacterium tuberculosis is likely susceptible, based on efficacy, safety, and cost. This includes the use of compounds from various drug groups, suggesting the importance of chemical diversity in developing effective treatments for complex diseases. The approach used in selecting these compounds could be informative for researching this compound's potential applications (Caminero et al., 2010).

Future Directions

Given the wide range of applications and the significant role of isoxazole derivatives in drug discovery, medicinal chemistry, and organic synthesis, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will contribute to the development of clinically viable drugs using this information .

Properties

IUPAC Name

4-amino-5-(4-bromobenzoyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-6-3-1-5(2-4-6)9(16)10-7(13)8(11(14)17)15-18-10/h1-4H,13H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHDFLHKFXIGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=NO2)C(=O)N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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